molecular formula C15H17ClN4O B10805664 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B10805664
M. Wt: 304.77 g/mol
InChI Key: GJBWWJWQHGCBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a pentyl (-C₅H₁₁) group at the 4-position of the heterocyclic core. This compound is part of a broader class of triazoloquinazolinones investigated for diverse pharmacological activities, including H₁-antihistaminic, anticonvulsant, and antimicrobial properties . Its synthesis typically involves nucleophilic substitution of hydrazine derivatives with chloroacetyl chloride or similar reagents under mild conditions, yielding high purity and scalability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-2-3-6-9-19-14(21)11-7-4-5-8-12(11)20-13(10-16)17-18-15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWWJWQHGCBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve desired products.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of PCAF, the compound inhibits its activity, leading to alterations in gene expression and potential anticancer effects . Molecular docking studies and pharmacokinetic evaluations support this mechanism .

Comparison with Similar Compounds

Substituent Effects at the 1-Position

The 1-position is critical for modulating receptor binding and selectivity. Key derivatives include:

  • 1-Methyl derivatives :
    • 1-Methyl-4-(pyridin-4-yl) : Exhibited 72.85% protection in histamine-induced bronchospasm (guinea pig model), surpassing chlorpheniramine maleate (70.09%) with negligible sedation (5.09%) .
    • 1-Methyl-4-(2-methoxyphenyl) : Showed 68.67% antihistaminic activity and only 7.4% sedation , highlighting the methyl group's favorable balance of potency and safety .

Substituent Effects at the 4-Position

The 4-position influences lipophilicity and pharmacokinetics:

  • 4-Phenyl derivatives :
    • 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one displayed anticonvulsant activity in maximal electroshock (MES) tests, attributed to enhanced aromatic stacking interactions with neuronal targets .
  • However, this may reduce selectivity for CNS targets, as seen in anticonvulsant studies where 4-phenyl analogs outperformed alkyl-substituted derivatives .

Pharmacological Activity Comparison

H₁-Antihistaminic Activity

Compound 1-Substituent 4-Substituent % Protection (Histamine) Sedation (%)
1-Methyl-4-(pyridin-4-yl) -CH₃ Pyridin-4-yl 72.85 5.09
1-Methyl-4-(2-methoxyphenyl) -CH₃ 2-Methoxyphenyl 68.67 7.40
1-Chloromethyl-4-pentyl (Target) -CH₂Cl Pentyl Data pending Data pending

Inference: The chloromethyl group is expected to enhance potency due to halogen interactions, while the pentyl chain may extend duration of action via increased lipophilicity.

Anticonvulsant Activity

Compound 4-Substituent MES Test ED₅₀ (mg/kg)
4-Phenyl Phenyl 32.5
4-Pentyl (Target) Pentyl Not tested

Note: Aryl groups at the 4-position are preferred for anticonvulsant efficacy, suggesting the pentyl derivative may be less active in this context.

Antimicrobial Activity

coli, S. aureus, and C. albicans, with MIC values ranging from 8–64 µg/mL . The chloromethyl group’s electronegativity may enhance microbial target binding.

Biological Activity

1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound belonging to the class of triazoloquinazolinones. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. The general synthetic route includes:

  • Preparation of 2-hydrazino-3-(4-substituted phenyl)-3H-quinazolin-4-one from 4-substituted aniline.
  • Cyclization with one-carbon donors to yield the triazoloquinazolinone derivative.
  • Alkylation of the resulting compound to introduce the pentyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antihistamine Activity

A study demonstrated that compounds in the triazolo[4,3-a]quinazolin-5-one series exhibited significant H1-antihistamine activity. In vivo tests on guinea pigs showed that these compounds effectively protected against histamine-induced bronchospasm, indicating potential applications in treating allergic reactions and asthma .

Antihypertensive Effects

Another research effort evaluated derivatives of triazoloquinazolines for their antihypertensive properties. Using the tail cuff method on rats and mice, several compounds were found to significantly lower blood pressure and heart rate. Notably, some derivatives completely abolished tachycardia in tested subjects .

Cytotoxicity and Antiproliferative Activity

Recent studies have indicated that 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibits cytotoxic effects against various cancer cell lines. The compound demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations. A structure-activity relationship analysis suggested that specific substitutions on the quinazoline ring could enhance or diminish antiproliferative activity .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Case Study on Antihistamine Efficacy :
    • Objective : Evaluate the protective effects against bronchospasm.
    • Method : In vivo testing on conscious guinea pigs.
    • Results : The compound provided up to 72.71% protection against histamine-induced effects .
  • Case Study on Antihypertensive Properties :
    • Objective : Assess blood pressure modulation.
    • Method : Tail cuff method for monitoring blood pressure in rodent models.
    • Results : Certain derivatives showed significant reductions in systolic and diastolic pressure .
  • Case Study on Cytotoxicity :
    • Objective : Determine antiproliferative effects against cancer cell lines.
    • Method : Cell viability assays across various concentrations.
    • Results : Compounds exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.